For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of 4-Methyl-3-nitrobenzoic Acid (MNBA)
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-methyl-3-nitrobenzoic acid (MNBA), a nitroaromatic carboxylic acid. The information herein is compiled for use in research, chemical synthesis, and drug development contexts, with a focus on quantitative data and standardized experimental methodologies.
Core Physicochemical Properties
4-Methyl-3-nitrobenzoic acid (MNBA) is a derivative of benzoic acid with the chemical formula C₈H₇NO₄.[1] At ambient temperature, it presents as a white to light yellow crystalline powder.[1][2] Its structure, featuring both a methyl group and a nitro group on the benzene ring, influences its chemical behavior and physical characteristics.[1]
Quantitative Data Summary
The following table summarizes the key physical properties of MNBA, compiled from various chemical data sources.
| Property | Value | Source(s) |
| IUPAC Name | 4-methyl-3-nitrobenzoic acid | [3] |
| CAS Number | 96-98-0 | [4] |
| Molecular Formula | C₈H₇NO₄ | [1][4] |
| Molecular Weight | 181.15 g/mol | [1][3][5] |
| Appearance | White to light yellow crystalline powder | [1][2][4] |
| Melting Point | 187-190 °C | [2] |
| 188-192 °C | [6] | |
| 178-180 °C | [1] | |
| 185-187 °C (369-374 °F) | [3][7] | |
| Water Solubility | <0.1 g/100 mL at 22 °C | [1][4] |
| <1 mg/mL at 22.2 °C (72 °F) | [3][7] | |
| 0.257 g/L | [1] | |
| 0.002065 mol/L (Aqueous Molar Solubility) | [8] | |
| Solubility (Organic) | Soluble in methanol, ethanol, acetone, N,N-Dimethylformamide; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform. | [1][4] |
| pKa | 3.66 ± 0.10 (Predicted) | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Flash Point | 159.0 ± 13.0 °C | [4][9] |
| Refractive Index | 1.601 (Estimate) | [2][4] |
| XLogP3 | 1.9 | [3][4] |
Experimental Protocols
The following sections detail generalized, standard laboratory protocols applicable for the determination of key physical properties of MNBA and its purification.
Purification by Recrystallization
To ensure the purity of MNBA prior to property determination, recrystallization is a standard and effective method. This technique leverages the differential solubility of the compound in a hot versus a cold solvent.[10] For benzoic acid derivatives, ethanol or water can be suitable solvents.[2][11]
Objective: To purify solid MNBA by removing soluble and insoluble impurities.
Methodology (using Ethanol as solvent):
-
Dissolution: Weigh approximately 1 gram of impure MNBA and transfer it to a 125-mL Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate to dissolve the solid.[2][11] Continue adding the solvent dropwise until the MNBA is fully dissolved at the boiling point. Avoid adding excess solvent.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a separate Erlenmeyer flask and a glass funnel with fluted filter paper. Quickly pour the hot solution through the filter to remove solid impurities.[10][12]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[10][13] If crystallization does not initiate, scratching the inside of the flask with a glass rod can induce nucleation.[14]
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield.[14] Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[14]
-
Drying: Allow air to be drawn through the crystals on the funnel to partially dry them. Transfer the crystals to a watch glass and let them air dry completely, or dry in a low-temperature oven.[11]
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C.[15] Impurities tend to lower and broaden the melting range.[16]
Objective: To determine the melting point range of a purified MNBA sample.
Methodology (Capillary Method):
-
Sample Preparation: Place a small amount of dry, purified MNBA onto a clean, dry surface. Finely powder the sample if necessary.[17]
-
Capillary Loading: Tap the open end of a capillary tube into the MNBA powder to collect a small amount. Invert the tube and tap it gently to pack the solid into the sealed end. The packed sample height should be 1-2 mm.[18]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[15]
-
Measurement:
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has liquefied (T2). The melting point is reported as the range T1-T2.[17][19]
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of a molecule's acidity. Potentiometric titration is a precise method for its determination.[20]
Objective: To determine the pKa of MNBA by monitoring pH changes during titration with a strong base.
Methodology:
-
Sample Preparation: Accurately weigh a sample of pure MNBA and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent like methanol may be used if solubility is low, but this will yield an apparent pKa specific to that solvent mixture.[20]
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved MNBA solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[21] After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point).[20]
-
The half-equivalence point occurs at exactly half the volume of the equivalence point.
-
According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the acid.[22] Determine the pH at this volume from the titration curve to find the pKa of MNBA.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a newly synthesized or acquired batch of MNBA, ensuring its identity and purity before further use.
Caption: A general workflow for the purification and physicochemical analysis of MNBA.
References
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- 8. tandfonline.com [tandfonline.com]
- 9. 4 methyl-3-nitrobenzoic acid | PDF [slideshare.net]
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- 11. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. westfield.ma.edu [westfield.ma.edu]
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- 16. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
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- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. pennwest.edu [pennwest.edu]
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